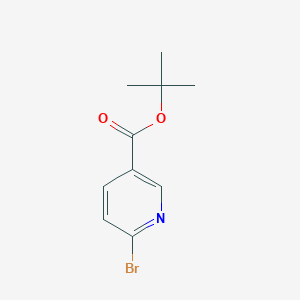

tert-Butyl 6-bromonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRMFSKLFAYIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650016 | |

| Record name | tert-Butyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-58-2 | |

| Record name | 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tert-Butyl) 6-bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 6-bromonicotinate CAS number 941294-58-2

An In-depth Technical Guide to tert-Butyl 6-bromonicotinate (CAS 941294-58-2)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and, most critically, its application as a versatile building block in modern synthetic chemistry. The protocols and mechanistic discussions herein are designed to be self-validating, empowering scientists to not only replicate but also troubleshoot and adapt these methodologies for their specific research programs.

Core Characteristics and Physicochemical Profile

This compound is a bifunctional heterocyclic compound. Its structure incorporates a pyridine ring substituted with a bromine atom at the 6-position and a tert-butyl ester at the 3-position. This specific arrangement makes it a highly valuable intermediate. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the bulky tert-butyl ester group provides steric protection and can be readily cleaved under acidic conditions if necessary.

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| CAS Number | 941294-58-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][3][4] |

| Molecular Weight | 258.11 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Boiling Point | 307.9 °C at 760 mmHg | [1][2][4] |

| Density | 1.385 g/cm³ | [2][4] |

| Storage | Inert atmosphere, 2-8°C | [1][5] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302 (Harmful if swallowed) | [1] |

| Precautionary Statements | P280, P305+P351+P338 | [1] |

Synthesis and Purification Strategy

The synthesis of this compound is most commonly achieved via the esterification of its corresponding carboxylic acid, 6-bromonicotinic acid. The choice of an acid catalyst is critical for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by tert-butanol.

Protocol 1: Acid-Catalyzed Esterification of 6-Bromonicotinic Acid

This protocol is adapted from the principles of Fischer-Speier esterification, a robust and scalable method for producing esters.[6][7] The primary challenge in synthesizing tert-butyl esters via this method is the potential for the tert-butyl cation to eliminate, forming isobutylene. Using a large excess of the alcohol or a dehydrating agent helps drive the reaction equilibrium toward the product.

Step-by-Step Methodology:

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromonicotinic acid (1.0 eq).

-

Reagent Addition: Add a large excess of tert-butanol (can serve as the solvent) to the flask.

-

Catalysis: Cool the flask in an ice bath. Carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq). The causality here is to provide the necessary proton source to activate the carboxylic acid.

-

Reaction: Heat the mixture to a gentle reflux (approx. 82°C) and maintain for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[7]

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.[7][8]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. t-butyl 6-bromo-3-pyridinecarboxylate | CAS#:941294-58-2 | Chemsrc [chemsrc.com]

- 3. 941294-58-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. 941294-58-2 | this compound [chemindex.com]

- 5. 941294-58-2|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgsyn.org [orgsyn.org]

Physicochemical and Structural Characteristics

An In-depth Technical Guide to tert-Butyl 6-bromonicotinate: Properties, Applications, and Experimental Protocols

Executive Summary: this compound (CAS No. 941294-58-2) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1] Its unique structure, featuring a brominated pyridine ring and a tert-butyl ester protecting group, makes it an exceptionally versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, safety considerations, and, most critically, its application in palladium-catalyzed cross-coupling reactions—a cornerstone of pharmaceutical synthesis. A detailed, field-proven protocol for the Suzuki-Miyaura coupling is presented, complete with mechanistic rationale and workflow visualizations to empower researchers in their synthetic endeavors.

This compound is a solid compound under standard conditions, valued for its stability and reactivity profile.[2] The tert-butyl ester group provides steric hindrance that prevents unwanted hydrolysis or cleavage under many reaction conditions, a desirable trait in multi-step syntheses.[3][4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][5] |

| Molecular Weight | 258.115 g/mol | [2][5] |

| CAS Number | 941294-58-2 | [1][2] |

| Appearance | Solid | [2] |

| Boiling Point | 307.9°C at 760 mmHg | [2] |

| Storage Conditions | 2-8°C, Inert atmosphere, Dry | [1][2] |

| XLogP3 | 2.7 | [2] |

| Hydrogen Bond Acceptors | 3 | [2][6] |

| Rotatable Bond Count | 3 |[2] |

Strategic Importance in Drug Discovery

The true value of this compound lies in its role as a decorated pyridine scaffold. Pyridine rings are a ubiquitous motif in pharmaceuticals due to their ability to engage in hydrogen bonding and act as bioisosteres for phenyl rings. The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions.[7] This allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, a critical step in the synthesis of novel drug candidates.

The tert-butyl ester, while serving as a protecting group, is also a key feature in prodrug design, potentially enhancing metabolic stability and influencing pharmacokinetic profiles.[8] This dual functionality makes the molecule a strategic asset in both initial lead discovery and later-stage lead optimization. For instance, structurally related intermediates are crucial in the synthesis of approved drugs like Palbociclib, a CDK4/6 inhibitor for cancer treatment.[9]

Core Application Workflow: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds.[7][10] this compound is an ideal electrophilic partner in this reaction due to the reactive C-Br bond on the electron-deficient pyridine ring.

Mechanistic Rationale & Causality

The reaction is catalyzed by a palladium complex and proceeds via a well-established catalytic cycle.[11]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the this compound. This is often the rate-determining step and is facilitated by the electron-deficient nature of the pyridine ring.[12]

-

Transmetallation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the bromide.[10]

-

Reductive Elimination : The two organic partners on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[11]

The choice of catalyst, ligand, base, and solvent is critical for success. Phosphine ligands stabilize the palladium catalyst, while the base is essential for activating the boronic acid.[7][10] A biphasic solvent system (e.g., an organic solvent with water) is often employed to facilitate the dissolution of both the organic and inorganic reagents.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 ratio)

-

Round-bottom flask, condenser, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

-

Inerting the Reaction Vessel: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

-

Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe. The solvent should be degassed beforehand by sparging with inert gas for at least 30 minutes.

-

Reaction Execution: Lower the flask into a preheated oil bath set to 80-90°C. Stir the reaction mixture vigorously.

-

Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Reaction Quench & Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Analytical Characterization

Quality control is paramount. The identity and purity of this compound and its reaction products are typically confirmed using a suite of analytical techniques.[1][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The tert-butyl group provides a characteristic sharp singlet integrating to 9 protons around 1.6 ppm in the ¹H NMR spectrum.[14] The aromatic protons on the pyridine ring will appear in the aromatic region (typically 7.5-9.0 ppm).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[13] The presence of bromine results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[1]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted from the supplier, data from structurally related compounds like 6-bromonicotinic acid and tert-butyl 6-chloronicotinate suggest the following precautions.[15]

-

Hazard Statements (Anticipated): May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[15]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust/fumes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

-

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex nitrogen-containing heterocycles. Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. Understanding its properties, reactivity, and the practical nuances of its application allows researchers to efficiently construct novel molecular entities with significant therapeutic potential.

References

- Angene Chemical. This compound | 941294-58-2. [Link]

- Cenmed Enterprises. This compound (C007B-495629). [Link]

- PubChem. tert-Butyl (6-bromohexyl)carbamate. [Link]

- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

- Gelis, I., et al. (2020). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [Link]

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]/Reactions/Organometallic_Reactions/Catalytic_Cross_Coupling/Suzuki-Miyaura_Coupling)

- Myers, A. G. Research Group. The Suzuki Reaction. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Gunda, P., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. [Link]

- ResearchGate. Synthesis from bromobenzene, tert-butyl isocyanide and organotin compounds in the presence of Pd catalyst. [Link]

- Hill, N. J., & Bruton, S. D. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]

- Novotná, K., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]

- PubMed. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

- Google Patents.

- Johns Hopkins University. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-L-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

- YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

- YouTube. Determining a Structure with IR and NMR. [Link]

Sources

- 1. 941294-58-2|this compound|BLD Pharm [bldpharm.com]

- 2. angenechemical.com [angenechemical.com]

- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cenmed.com [cenmed.com]

- 6. chemscene.com [chemscene.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. files.eric.ed.gov [files.eric.ed.gov]

- 14. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl 6-bromonicotinate from 6-bromonicotinic acid

Introduction

In the landscape of pharmaceutical and agrochemical research, the nicotinic acid scaffold is a privileged structure, serving as a cornerstone for a multitude of bioactive molecules. The functionalization of this heterocyclic system is a key strategy in drug discovery and development. Among the various derivatives, tert-butyl 6-bromonicotinate is a valuable intermediate, offering a handle for further chemical elaboration through cross-coupling reactions at the 6-position, while the tert-butyl ester provides a robust protecting group for the carboxylic acid functionality. This guide provides a comprehensive technical overview of a reliable and efficient method for the synthesis of this compound from 6-bromonicotinic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, and discuss potential challenges and their solutions, ensuring a thorough understanding of this important transformation.

Strategic Approach to Esterification: The (Boc)₂O/DMAP Method

The direct esterification of a carboxylic acid with tert-butanol under acidic conditions (Fischer esterification) is often challenging due to the propensity of the tertiary alcohol to undergo elimination to form isobutene. To circumvent this, a milder and more efficient approach is the activation of the carboxylic acid. The method detailed herein employs di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This system is particularly advantageous for its mild reaction conditions, high yields, and simple work-up procedure, making it an ideal choice for the synthesis of tert-butyl esters, even with sensitive substrates.

The Mechanistic Rationale: A Symphony of Catalysis and Activation

The success of the (Boc)₂O/DMAP mediated esterification lies in a well-orchestrated catalytic cycle. Understanding this mechanism is paramount to appreciating the experimental choices and for troubleshooting potential issues.

-

Activation of (Boc)₂O by DMAP: DMAP, a potent nucleophilic catalyst, initiates the reaction by attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a highly reactive N-tert-butoxycarbonylpyridinium species and a tert-butoxide anion.

-

Formation of a Mixed Anhydride: The carboxylate of 6-bromonicotinic acid, formed in situ, then attacks the activated N-tert-butoxycarbonylpyridinium species. This results in the formation of a mixed anhydride and the regeneration of the DMAP catalyst.

-

Nucleophilic Acyl Substitution: The tert-butanol, generated from the reaction of the tert-butoxide with the proton from the carboxylic acid, then acts as a nucleophile, attacking the carbonyl carbon of the 6-bromonicotinoyl moiety of the mixed anhydride.

-

Product Formation and Byproducts: This nucleophilic attack leads to the formation of the desired product, this compound, along with the release of carbon dioxide and another molecule of tert-butanol. The byproducts are volatile and easily removed during work-up.

The catalytic cycle is illustrated in the diagram below:

Caption: The catalytic cycle of DMAP in the (Boc)₂O mediated esterification.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 6-Bromonicotinic acid | 6311-35-9 | 202.01 | Ensure it is dry. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | Reagent grade, handle with care. |

| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | Catalyst, handle with care (toxic). |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous solution for work-up. |

| Brine | N/A | N/A | Saturated aqueous NaCl solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction and chromatography. |

| Hexanes | 110-54-3 | 86.18 | For chromatography. |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Stir plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 6-bromonicotinic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Addition of (Boc)₂O: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in a small amount of anhydrous DCM. Add the (Boc)₂O solution dropwise to the reaction mixture over 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-18 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The starting material (6-bromonicotinic acid) is significantly more polar than the product (this compound).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DCM).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure this compound.

Expected Yield and Characterization

-

Yield: Typical yields for this type of esterification are in the range of 80-95%.

-

Appearance: The product is expected to be a white to off-white solid or a colorless oil.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

~8.9 (d, J ≈ 2.4 Hz, 1H, H-2 of pyridine ring)

-

~8.1 (dd, J ≈ 8.4, 2.4 Hz, 1H, H-4 of pyridine ring)

-

~7.5 (d, J ≈ 8.4 Hz, 1H, H-5 of pyridine ring)

-

1.6 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

-

~164.0 (C=O)

-

~152.0 (C-2 of pyridine ring)

-

~142.0 (C-6 of pyridine ring)

-

~140.0 (C-4 of pyridine ring)

-

~129.0 (C-5 of pyridine ring)

-

~128.0 (C-3 of pyridine ring)

-

~82.0 (-C(CH₃)₃)

-

~28.0 (-C(CH₃)₃)

-

Troubleshooting and Scientific Integrity

A robust protocol is one that anticipates and addresses potential challenges.

| Potential Issue | Probable Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time, impure reagents, or insufficient catalyst. | Ensure all reagents are dry. Increase the reaction time and monitor by TLC. If necessary, a slightly larger excess of (Boc)₂O (up to 1.5 eq) can be used. Ensure the DMAP is of good quality. |

| Formation of Side Products | A potential side reaction is the formation of the symmetrical anhydride of 6-bromonicotinic acid. | This is usually a minor pathway in the presence of the nucleophile (tert-butanol). Ensuring efficient stirring and dropwise addition of (Boc)₂O can minimize this. The anhydride will be converted to the ester during the reaction or hydrolyzed during work-up. |

| Difficult Purification | Residual DMAP in the final product. | Thoroughly wash the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up to protonate and remove the basic DMAP into the aqueous layer. Be cautious not to use a strong acid for a prolonged time to avoid cleavage of the tert-butyl ester. |

Safety Considerations

-

6-Bromonicotinic acid: May cause skin and eye irritation.[1] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid and is fatal if inhaled.[2][3] It is also a skin and eye irritant.[2] Work in a well-ventilated fume hood and wear appropriate PPE.

-

4-(Dimethylamino)pyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled.[4][5] Causes serious eye damage.[4] Handle with extreme care in a fume hood and use appropriate PPE.

-

Dichloromethane (DCM): A suspected carcinogen. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from 6-bromonicotinic acid using the di-tert-butyl dicarbonate and DMAP method is a highly effective and reliable procedure. Its mild conditions, high yields, and straightforward work-up make it a valuable tool in the synthetic chemist's arsenal. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently prepare this important building block for a wide range of applications in drug discovery and materials science.

References

-

Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17 (7), 522-524. [Link]

-

Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. J. Org. Chem.2000 , 65 (20), 6368-6380. [Link]

-

Okuno, Y.; Isomura, S.; Sugamata, A.; Takeda, K. Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP. ChemSusChem2015 , 8 (22), 3789-3792. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

-

Otera, J. Esterification: Methods, Reactions, and Applications, 2nd ed.; Wiley-VCH: Weinheim, 2010. [Link]

-

Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

-

Carl ROTH. Safety Data Sheet: 4-(Dimethylamino)pyridine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2643367-50-2|tert-Butyl 6-bromo-4-methylnicotinate|BLD Pharm [bldpharm.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Physical Properties of tert-Butyl 6-bromonicotinate

This guide provides a comprehensive technical overview of the key physical and chemical properties of tert-Butyl 6-bromonicotinate (CAS No. 941294-58-2), a heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1] Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into the causality behind experimental choices for property determination and validation.

Chemical Identity and Structure

This compound is a derivative of nicotinic acid (Vitamin B3), featuring a bromine substituent at the 6-position of the pyridine ring and a tert-butyl ester protecting group. This specific combination of functional groups dictates its reactivity, stability, and physical characteristics, making it a versatile intermediate in organic synthesis.[1]

The structural arrangement, particularly the bulky tert-butyl group and the electronegative bromine atom, influences the molecule's polarity, crystal packing, and ultimately, its macroscopic physical properties.

-

Molecular Weight: 258.11 g/mol [4]

-

IUPAC Name: tert-butyl 6-bromopyridine-3-carboxylate[2]

-

SMILES: CC(C)(C)OC(=O)C1=CN=C(C=C1)Br[2]

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its effective use in reaction design, purification, formulation, and storage. The following table summarizes the key known and predicted properties.

| Property | Value / Observation | Source / Method |

| Appearance | Solid | [1] |

| Molecular Weight | 258.11 g/mol | [4] |

| Boiling Point | 307.9°C at 760 mmHg | [1] |

| Melting Point | Not explicitly reported. Experimental determination required. | - |

| Monoisotopic Mass | 257.005 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 39.2 Ų | [1] |

| Predicted XLogP3 | 2.7 | [1] |

Experimental Determination of Key Physical Properties

Melting Point Determination via Differential Scanning Calorimetry (DSC)

The melting point is a critical indicator of purity. While traditional capillary methods are useful, DSC provides more quantitative data on the melting transition and thermal stability.

Causality Behind Experimental Choices: DSC is chosen over a simple melting point apparatus because it measures the heat flow required to raise the sample's temperature. This allows for the precise determination of the onset of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus). A sharp, well-defined melting peak is indicative of high purity, whereas a broad peak suggests the presence of impurities.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 150°C).

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak. The onset of this peak is typically reported as the melting point.

Solubility Assessment Workflow

Solubility data is crucial for selecting appropriate solvents for reactions, purifications (crystallization), and analytical techniques like HPLC.

Causality Behind Experimental Choices: A systematic approach using a range of solvents with varying polarities provides a comprehensive solubility profile. The choice of solvents (e.g., water, methanol, dichloromethane, hexane) covers the spectrum from polar protic to nonpolar, which is essential for understanding the dissolution behavior governed by the "like dissolves like" principle.

Workflow Diagram:

Caption: Workflow for systematic solubility assessment.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the definitive structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments.

-

tert-Butyl Group: A sharp singlet integrating to 9 protons, typically in the δ 1.3-1.6 ppm range.

-

Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm), exhibiting characteristic coupling patterns (doublets and doublets of doublets) that confirm the substitution pattern.

-

-

¹³C NMR: The carbon NMR will show signals for all 10 carbon atoms.

-

tert-Butyl Group: Two signals, one for the quaternary carbon (~δ 80-85 ppm) and one for the three equivalent methyl carbons (~δ 28-30 ppm).

-

Pyridine Ring Carbons: Five distinct signals in the δ 120-160 ppm range, including the carbon bearing the bromine atom.

-

Carbonyl Carbon: A signal in the downfield region, typically δ 160-170 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorptions:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic tert-butyl).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

Expected Observations:

-

Molecular Ion (M⁺): High-resolution mass spectrometry (HRMS) should confirm the exact mass of 257.005 Da.[1][2]

-

Isotopic Pattern: A characteristic isotopic pattern for the molecular ion will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2⁺).

-

Fragmentation: A prominent fragment corresponding to the loss of the tert-butyl group (M-56) is highly likely under electron ionization (EI) conditions.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

-

Safety Profile: Classified as an irritant.[3] It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[3]

-

Storage Conditions: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is between 2-8°C.[1]

Conclusion

This compound is a valuable chemical intermediate with a defined set of physical properties that govern its application in synthesis. This guide has provided a detailed overview of its known characteristics and, crucially, has outlined the authoritative experimental protocols required to determine key missing data points such as melting point and solubility. By integrating established data with robust, validated methodologies, researchers can confidently and effectively utilize this compound in their drug discovery and development programs.

References

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. National Center for Biotechnology Information. [Link]

-

This compound | C10H12BrNO2 | CID 26369925. PubChem. [Link]

-

This compound | 941294-58-2. Angene Chemical. [Link]

-

(tert-butyl) 6-bromonicotinate (C10H12BrNO2). PubChemLite. [Link]

Sources

An In-Depth Technical Guide to the Solubility of tert-Butyl 6-Bromonicotinate in Organic Solvents

This guide provides a comprehensive framework for understanding, determining, and predicting the solubility of tert-butyl 6-bromonicotinate in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data table to equip you with the foundational knowledge and practical methodologies necessary for your laboratory work.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences the entire lifecycle of a pharmaceutical compound.[1] From the design of synthetic routes and purification strategies to formulation and bioavailability, a thorough understanding of a compound's solubility is paramount. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its solubility characteristics will dictate the choice of solvents for reactions, crystallizations, and chromatographic purifications, ultimately impacting yield, purity, and process efficiency.

This guide will provide a multi-faceted approach to understanding the solubility of this compound, encompassing theoretical principles, experimental determination, and predictive modeling.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |

| Molecular Weight | 258.11 g/mol | [2] |

| Appearance | Solid | [3] |

| Boiling Point | 307.9°C at 760 mmHg | [3] |

| Storage | 2-8°C, Inert atmosphere | [2] |

| Topological Polar Surface Area | 39.2 Ų | [3] |

| XLogP3 | 2.7 | [3] |

The presence of a bromine atom, a pyridine ring, and a tert-butyl ester group gives the molecule a moderate level of polarity and the potential for various intermolecular interactions. The XLogP3 value of 2.7 suggests a preference for lipophilic environments, indicating that it will likely be more soluble in organic solvents than in water.

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

The key intermolecular forces at play include:

-

Van der Waals forces (Dispersion forces): Present in all molecules, these are the primary forces of attraction in nonpolar solvents.

-

Dipole-dipole interactions: Occur between polar molecules.

-

Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

Given the structure of this compound, it can participate in dipole-dipole interactions due to the polar C-Br and C=O bonds, and the nitrogen in the pyridine ring can act as a hydrogen bond acceptor. Therefore, its solubility will be highest in solvents that can engage in similar interactions.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This rapid method is useful for initial solvent screening.

Protocol:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen organic solvent in small portions.

-

After each addition, shake the test tube vigorously.

-

Observe if the solid dissolves completely.

-

Categorize the solubility as:

-

Soluble: Dissolves completely.

-

Partially soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution.

-

Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a specific temperature.

Protocol:

-

Prepare a series of vials, each containing a known mass of this compound.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials and place them in a constant-temperature bath (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, carefully observe each vial. The vial with the lowest concentration in which all the solid has dissolved provides an initial estimate of the solubility.

-

For a more precise measurement, prepare a saturated solution with excess solid.

-

After equilibration, carefully filter the saturated solution to remove any undissolved solid.

-

Analyze the concentration of the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Caption: Workflow for quantitative solubility determination.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a solute in a solvent.[5] The total Hildebrand solubility parameter is divided into three components:

-

δD: The energy from dispersion forces.

-

δP: The energy from polar interactions.

-

δH: The energy from hydrogen bonding.

Each molecule (solute and solvent) has a unique set of these three parameters, which can be treated as a point in a three-dimensional "Hansen space." The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.

Machine Learning Models

Recent advances in machine learning and the availability of large solubility datasets have enabled the development of predictive models with high accuracy.[1][6][7][8] These models use a set of molecular descriptors (numerical representations of a molecule's structure and properties) to predict solubility in various solvents. While running these models is beyond the scope of this guide, it is important for researchers to be aware of their existence and potential utility, especially in high-throughput screening applications.

Expected Solubility in Common Organic Solvents (Qualitative)

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

| Solvent | Polarity | Dominant Intermolecular Forces | Expected Solubility | Rationale |

| Hexane | Nonpolar | Van der Waals | Low | The nonpolar nature of hexane is a poor match for the polar groups in the solute. |

| Toluene | Nonpolar | Van der Waals, π-π stacking | Moderate | The aromatic ring of toluene can interact with the pyridine ring of the solute. |

| Dichloromethane | Polar aprotic | Dipole-dipole | High | The polarity of dichloromethane is well-suited to interact with the polar groups of the solute. |

| Ethyl Acetate | Polar aprotic | Dipole-dipole | High | The ester group in ethyl acetate can interact with the ester and pyridine groups of the solute. |

| Acetone | Polar aprotic | Dipole-dipole | High | The highly polar ketone group in acetone will effectively solvate the solute. |

| Acetonitrile | Polar aprotic | Dipole-dipole | Moderate to High | The polar nitrile group can interact with the solute, but its smaller size may limit overall solvation. |

| Methanol | Polar protic | Hydrogen bonding, Dipole-dipole | Moderate | The hydrogen bonding capability of methanol can interact with the nitrogen and oxygen atoms of the solute. |

| Ethanol | Polar protic | Hydrogen bonding, Dipole-dipole | Moderate | Similar to methanol, but the slightly larger nonpolar chain may enhance solubility compared to methanol. |

| Isopropanol | Polar protic | Hydrogen bonding, Dipole-dipole | Moderate | The bulkier nature of isopropanol may slightly decrease its solvating power compared to methanol and ethanol. |

| Water | Polar protic | Hydrogen bonding | Very Low | The high polarity and strong hydrogen bonding network of water are not ideal for solvating the relatively nonpolar tert-butyl group and the pyridine ring. |

Safety Precautions

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety procedures. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This guide has provided a comprehensive overview of the solubility of this compound in organic solvents, moving from theoretical principles to practical experimental methodologies and predictive models. By understanding the interplay of molecular structure and intermolecular forces, researchers can make informed decisions about solvent selection, leading to improved outcomes in their synthetic and purification endeavors. The provided protocols and qualitative predictions serve as a valuable starting point for any laboratory investigation involving this important chemical intermediate.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Dehaen, G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17381. [Link]

-

St. John, P. C., et al. (2022). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 1(4), 485-495. [Link]

-

Angene Chemical. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. Retrieved from [Link]

-

PMC - NIH. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Quora. (2021). How do you determine the solubility of a solid? Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

HUBER. (n.d.). Solubility determination and crystallization. Retrieved from [Link]

-

Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]

-

Pirika. (2013). Hansen Solubility Parameters(HSP) Application Notes. Retrieved from [Link]

-

Stenutz. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (6-bromohexyl)carbamate. Retrieved from [Link]

-

Consideration of Hansen Solubility Parameters. Part 3. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Journal Name ARTICLE TYPE. Retrieved from [Link]

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 941294-58-2|this compound|BLD Pharm [bldpharm.com]

- 3. angenechemical.com [angenechemical.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pirika.com [pirika.com]

- 6. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 7. researchgate.net [researchgate.net]

- 8. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

An In-depth Technical Guide to the NMR Spectroscopic Data of tert-Butyl 6-bromonicotinate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of small organic molecules. For drug development professionals and researchers in synthetic chemistry, a thorough understanding of a molecule's NMR signature is fundamental to confirming its identity, purity, and structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for tert-butyl 6-bromonicotinate (CAS 941294-58-2), a valuable heterocyclic building block. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, present standardized protocols for sample preparation and data acquisition, and offer a logical workflow for spectral processing and interpretation.

Introduction: The Role of this compound

This compound is a disubstituted pyridine derivative. Such structures are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the bromine atom, which can be readily displaced or used in cross-coupling reactions. The tert-butyl ester serves as a sterically bulky protecting group that can be removed under specific acidic conditions. Accurate and unambiguous characterization of this key intermediate is paramount for the success of multi-step syntheses. NMR spectroscopy provides the necessary atomic-level detail to confirm that the desired molecular framework has been successfully assembled.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.

Figure 2: Standard workflow for processing 1D NMR Free Induction Decay (FID) data.

Methodology:

-

Apodization (Window Function): Apply an exponential window function with a line broadening (LB) factor of ~0.3 Hz to the FID.

-

Rationale: This mathematical function improves the signal-to-noise ratio by de-emphasizing the noise at the end of the FID, at the cost of a slight decrease in resolution.

-

-

Zero Filling: Add a number of zeros to the end of the FID to double its original size.

-

Rationale: Zero filling increases the digital resolution of the resulting spectrum, producing smoother, better-defined peaks without adding new information.

-

-

Fourier Transform (FT): Convert the time-domain FID into a frequency-domain spectrum.

-

Phase Correction: Adjust the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical). This can be done automatically, but often requires manual fine-tuning.

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak can be set to δ 7.26 ppm for ¹H spectra, which in turn references the spectrum to the theoretical δ 0.00 ppm of TMS.

Conclusion

The structural characterization of this compound by NMR spectroscopy is straightforward when a systematic approach is employed. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, with predictable chemical shifts and coupling patterns that are readily interpreted. By adhering to the rigorous experimental and processing protocols detailed in this guide, researchers and drug development professionals can generate high-quality, reliable NMR data, ensuring the structural integrity and purity of this important synthetic intermediate.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

-

UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

Paulson, E. (2012). 1D NMR Data Processing. Yale CBIC. Available at: [Link]

-

Sanz-Serrano, J., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Available at: [Link]

-

Royal Society of Chemistry. (2013). Syntheses and NMR spectra. Supporting Information. Available at: [Link]

-

University of Durham. NMR Sample Preparation. Available at: [Link]

-

MetaboLabPy. Basic 1D-NMR Data Processing. Available at: [Link]

-

Supporting Information. Tert-butyl (pyridin-3-ylmethyl)carbamate Characterization. Available at: [Link]

An In-depth Technical Guide to the ¹H NMR Analysis of tert-Butyl 6-bromonicotinate

For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of tert-Butyl 6-bromonicotinate

This compound is a key heterocyclic building block in medicinal chemistry and materials science. As a substituted pyridine derivative, its utility lies in the orthogonal reactivity of its functional groups: the tert-butyl ester, which can be hydrolyzed under acidic conditions, and the bromo-substituent, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions. Precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for this purpose.

This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of this compound. We will dissect the expected chemical shifts, coupling constants, and signal multiplicities, grounding our interpretation in the fundamental principles of NMR spectroscopy and referencing data from closely related structural analogs. The causality behind experimental choices for sample preparation and data acquisition will be explained to ensure the generation of high-quality, reproducible data.

Theoretical Framework: Understanding Substituent Effects in a Pyridine System

The ¹H NMR spectrum of a substituted pyridine is governed by the electronic nature of its substituents. The pyridine ring is inherently electron-deficient compared to benzene, leading to a general downfield shift of its ring protons. The introduction of substituents perturbs the electron density distribution, causing predictable shifts.

-

The Carbonyl Group (-COOtBu): The ester group at the 3-position is an electron-withdrawing group (EWG) due to both resonance and inductive effects. This deshielding effect is most pronounced on the ortho protons (H-2 and H-4) and to a lesser extent on the meta proton (H-5).

-

The Bromo Group (-Br): The bromine atom at the 6-position exerts a dual electronic effect. It is inductively electron-withdrawing but can be weakly electron-donating through resonance (lone pair donation). In heterocyclic systems, the inductive effect typically dominates, leading to a deshielding of adjacent protons, primarily H-5.

The combination of these effects results in a unique magnetic environment for each of the three aromatic protons, allowing for their unambiguous assignment.

Predicted ¹H NMR Spectrum of this compound

While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, we can reliably predict its ¹H NMR spectrum by analyzing data from its immediate precursor, 6-bromonicotinic acid, and by applying established principles of NMR spectroscopy. The predicted data is for a standard solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Data Presentation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.9 - 9.1 | Doublet (d) | ~2.3 | 1H |

| H-4 | 8.1 - 8.3 | Doublet of Doublets (dd) | ~8.2, ~2.3 | 1H |

| H-5 | 7.6 - 7.8 | Doublet (d) | ~8.2 | 1H |

| -C(CH₃)₃ | 1.5 - 1.7 | Singlet (s) | N/A | 9H |

Note: These are predicted values. Actual experimental values may vary slightly based on solvent, concentration, and instrument calibration.

Analysis and Interpretation

-

The tert-Butyl Group (1.5 - 1.7 ppm): The nine equivalent protons of the tert-butyl group are chemically shielded by the sp³-hybridized quaternary carbon. They do not couple with any other protons, resulting in a characteristic sharp, strong singlet integrating to 9H.[1][2] This signal is often the most upfield in the spectrum of the molecule.

-

The Pyridine Ring Protons (7.6 - 9.1 ppm):

-

H-2 (8.9 - 9.1 ppm): This proton is positioned between the electron-deficient pyridine nitrogen and the electron-withdrawing ester group. This combined deshielding effect pushes its resonance significantly downfield, making it the most deshielded proton in the molecule. It exhibits a small coupling constant (meta-coupling, ⁴J) to H-4, appearing as a doublet. For comparison, the H-2 proton in 6-bromonicotinic acid appears at 9.03 ppm.[3][4]

-

H-4 (8.1 - 8.3 ppm): This proton is ortho to the electron-withdrawing ester group, resulting in a significant downfield shift. It is coupled to two different protons: a larger ortho-coupling (³J) to H-5 and the smaller meta-coupling (⁴J) to H-2. This splitting pattern results in a doublet of doublets.

-

H-5 (7.6 - 7.8 ppm): This proton is adjacent to the bromine atom and experiences its inductive deshielding effect. It has one adjacent proton, H-4, and thus appears as a doublet with a typical ortho-coupling constant. The corresponding proton in 6-bromonicotinic acid is found at 7.64 ppm (d, J = 8.0 Hz), providing a strong basis for this assignment.[3][4]

-

Visualizing Molecular Connectivity

The following diagrams illustrate the structure and the key through-bond coupling relationships that define the appearance of the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton numbering.

Caption: ¹H-¹H coupling network in the pyridine ring.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure data integrity and accurate interpretation, a rigorous and well-documented experimental procedure is essential.

Sample Preparation

-

Objective: To prepare a homogeneous solution of the analyte at a suitable concentration in a deuterated solvent with an internal standard.

-

Materials:

-

This compound (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Vortex mixer

-

-

Procedure:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. The use of CDCl₃ is standard for many organic molecules due to its good solubilizing power and relatively clean spectral window.[5] TMS is the universally accepted reference standard, defined as 0.00 ppm.[6]

-

Gently vortex the sample until the solid is completely dissolved. A clear, colorless solution should be obtained.

-

Using a Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely. Ensure the exterior of the tube is clean before inserting it into the spectrometer.

-

NMR Spectrometer Setup and Data Acquisition

-

Objective: To acquire a high-resolution ¹H NMR spectrum with optimal signal-to-noise and resolution.

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

-

Workflow:

Caption: Standard workflow for NMR data acquisition.

-

Key Acquisition Parameters:

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent to compensate for any magnetic field drift.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks and resolving fine coupling patterns.

-

Pulse Angle: A 30-45° pulse angle is typically sufficient for routine 1D spectra, allowing for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 16 ppm (from -2 to 14 ppm) is adequate to cover the signals of the compound and the TMS reference.

-

Acquisition Time (at): Typically 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons, ensuring accurate integration.

-

Number of Scans (ns): For a 5-10 mg sample, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

-

Conclusion: A Self-Validating Analytical Approach

The ¹H NMR spectrum of this compound provides a wealth of structural information. The distinct chemical shifts of the three aromatic protons, their predictable coupling patterns (doublet, doublet of doublets), and the unmistakable singlet of the tert-butyl group create a unique spectral fingerprint. By following the detailed experimental protocol and grounding the spectral interpretation in the fundamental electronic effects of the substituents, researchers can confidently verify the identity and purity of this important synthetic intermediate. The consistency between the predicted data and the experimentally obtained spectrum serves as a self-validating system, ensuring the high-quality data required for advancing research and development objectives.

References

-

iChemical. 6-Bromonicotinicacid, CAS No. 6311-35-9. [Link][4]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link][1]

-

ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link][2]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][5]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2023). [Link][6]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of tert-Butyl 6-bromonicotinate

Executive Summary

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of tert-Butyl 6-bromonicotinate, a key building block in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a deep, mechanistic understanding of the spectral features of this molecule. We will explore the theoretical underpinnings of its ¹³C NMR spectrum, provide a field-proven, step-by-step protocol for data acquisition, and detail the logic of spectral interpretation. The methodologies described herein are structured to be self-validating, ensuring the generation of reliable and reproducible data critical for structural elucidation and quality control.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

A predictive understanding of the ¹³C NMR spectrum is fundamental to accurate interpretation. The chemical shift of each carbon atom in this compound is dictated by its local electronic environment, which is significantly influenced by the interplay of inductive and resonance effects from the substituent groups on the pyridine ring.

Molecular Structure and Unique Carbon Environments

The structure of this compound (Figure 1) contains eight chemically non-equivalent carbon atoms, and therefore, eight distinct signals are expected in a standard proton-decoupled ¹³C NMR spectrum.

Figure 1. Structure and Carbon Numbering of this compound.

Figure 1. Structure and Carbon Numbering of this compound.

Influence of Substituents on the Pyridine Ring

The pyridine ring's electronic landscape is perturbed by two key substituents: the electron-withdrawing 6-bromo group and the 3-tert-butoxycarbonyl group.

-

6-Bromo Group: Bromine exerts a strong electron-withdrawing inductive effect, which generally deshields (shifts downfield) adjacent carbons. However, for the directly attached carbon (ipso-carbon), a phenomenon known as the "heavy atom effect" can counteract this.[1][2] This effect, arising from the large electron cloud of bromine, can induce significant shielding (an upfield shift) of the ipso-carbon.[2]

-

3-tert-Butoxycarbonyl Group: This ester group withdraws electron density from the ring through both resonance and inductive effects. This deshielding influence is most pronounced on the attached carbon (C3) and other carbons involved in the resonance system (C2, C4, C6). The carbonyl carbon (C7) itself is significantly deshielded and appears far downfield, a characteristic feature of ester carbonyls.[3][4]

Predicted Chemical Shift Assignments

Based on established chemical shift ranges for substituted pyridines and functional groups, a predicted spectrum can be constructed.[5][6][7][8] The typical chemical shift for an unsubstituted pyridine's carbons ranges from approximately 123 to 150 ppm.[6] The presence of the bromo and ester groups will modulate these values.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C7 | Ester Carbonyl | 164 - 168 | Typical range for ester carbonyl carbons, highly deshielded.[3][4][9] |

| C2 | Pyridine Ring (ortho to N, meta to Br) | 150 - 155 | Deshielded by proximity to the electronegative nitrogen atom. |

| C4 | Pyridine Ring (para to N, meta to ester) | 138 - 142 | Influenced by both the nitrogen and the ester group. |

| C6 | Pyridine Ring (ortho to N, ipso to Br) | 140 - 145 | Subject to strong deshielding from nitrogen and the heavy atom effect from bromine.[1][2] |

| C5 | Pyridine Ring (meta to N, ortho to Br) | 128 - 132 | Influenced by the inductive effect of the adjacent bromine atom. |

| C3 | Pyridine Ring (ipso to ester) | 125 - 130 | Shielded relative to other ring carbons due to its position, but influenced by the ester. |

| C8 | Quaternary Carbon (tert-Butyl) | 80 - 85 | Characteristic range for the quaternary carbon of a tert-butyl ester.[10] |

| C9, C10, C11 | Methyl Carbons (tert-Butyl) | 27 - 30 | Highly shielded, typical for sp³ carbons of a tert-butyl group.[11] |

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The acquisition of a clean, high-resolution ¹³C NMR spectrum is paramount. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate specific experimental considerations to achieve an adequate signal-to-noise ratio (SNR).[12]

Sample Preparation: The Foundation of Quality Data

-

Compound Purity: Ensure the this compound sample is of high purity (>95%) to avoid spectral contamination. Residual solvents or synthetic byproducts will introduce extraneous peaks.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent. It is chemically inert, has excellent solubilizing properties for this compound, and its single carbon resonance at ~77.16 ppm provides a convenient internal reference.[13]

-

Concentration: Prepare a solution with a concentration of 50-100 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration balances good signal strength with solubility limits and avoids viscosity issues that can degrade spectral resolution.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. Insoluble material will lead to poor magnetic field homogeneity (shimming) and broadened spectral lines.

-

Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube.

Instrumentation and Parameter Optimization

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.[10]

Table 2: Recommended Acquisition Parameters for ¹³C NMR

| Parameter | Recommended Value | Causality and Field-Proven Insight |

| Pulse Program | zgpg30 or equivalent | A standard inverse-gated proton decoupling sequence with a 30° pulse angle. This provides a good compromise between signal intensity and reducing relaxation delay times, though it is not strictly quantitative.[12] |

| Sweep Width (SW) | 240 ppm (approx. -10 to 230 ppm) | This range comfortably covers all expected carbon resonances from the shielded alkyl region to the deshielded carbonyl region.[13][14] |

| Acquisition Time (AQ) | 1.0 - 1.5 s | A longer acquisition time provides better digital resolution but requires a longer relaxation delay. This range is a practical balance. |

| Relaxation Delay (D1) | 2.0 s | Crucial for allowing magnetized nuclei to return to equilibrium. Quaternary carbons (C7, C8) have long relaxation times; a 2s delay is a minimum for their reliable detection. |

| Number of Scans (NS) | 1024 - 4096 | Due to the low natural abundance of ¹³C, a large number of scans must be co-added to achieve sufficient SNR. The final number will depend on the sample concentration. |

| Temperature | 298 K (25 °C) | Standard operating temperature ensures consistency and comparability with reference data. |

Step-by-Step Acquisition Workflow

The following diagram outlines the logical flow for acquiring the ¹³C NMR spectrum, from sample insertion to data processing.

Data Processing and Interpretation

Processing the Free Induction Decay (FID)

-

Fourier Transformation: The raw time-domain signal (FID) is converted into the frequency-domain spectrum using a Fourier Transform (ft or efp commands).

-

Phase Correction: The transformed spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A flat baseline is essential for accurate peak integration and presentation. Apply an automatic or manual baseline correction algorithm.

-

Referencing: Calibrate the chemical shift axis by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[15]

Correlating the Spectrum with the Molecular Structure

With a processed spectrum, the final step is to assign each peak to its corresponding carbon atom, using the predictions from Table 1 as a guide.

-

Region 1 (160-170 ppm): A single peak in this region corresponds to the ester carbonyl carbon, C7 .

-

Region 2 (120-155 ppm): Five peaks will be present, corresponding to the pyridine ring carbons C2, C3, C4, C5, and C6 . Distinguishing these often requires advanced techniques like 2D NMR (HSQC/HMBC), but initial assignments can be made based on predicted shifts. The carbon attached to bromine, C6, is often broader than other protonated carbons.

-

Region 3 (80-85 ppm): A single, often weak, peak corresponds to the quaternary tert-butyl carbon, C8 . Its weakness is due to its long relaxation time and the lack of Nuclear Overhauser Effect (NOE) enhancement.[15]

-

Region 4 (25-30 ppm): A single, intense peak will be present for the three equivalent methyl carbons, C9, C10, and C11 .

Conclusion: Self-Validation and Best Practices

This guide provides a robust framework for the ¹³C NMR analysis of this compound. By integrating theoretical prediction with a meticulous, well-reasoned experimental protocol, researchers can generate high-quality, reliable data. The trustworthiness of the final spectrum is validated by the internal consistency of the results: the observation of the correct number of peaks in their expected chemical shift regions, including the characteristic signals of the solvent and the tert-butyl group, serves as a self-validating system for the experiment's success. Adherence to these principles ensures that the resulting spectral data is fit for purpose, whether for routine structural confirmation, reaction monitoring, or inclusion in regulatory filings.

References

-

Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

-

Filo. (2025). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. Filo. Available at: [Link]

-